molecular formula C17H25Cl2N3O3 B13960769 tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate

tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate

Cat. No.: B13960769
M. Wt: 390.3 g/mol
InChI Key: LEJVFTDWAKZJQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Intermediate: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group is introduced via a nucleophilic substitution reaction using 2,4-dichloropyrimidine as the electrophile.

    Esterification: The final step involves the esterification of the piperidine intermediate with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the dichloropyrimidine moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the dichloropyrimidine moiety.

Scientific Research Applications

tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving piperidine and pyrimidine derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dichloropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring provides conformational flexibility. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-((2,4-dichloropyrimidin-5-yl)methoxy)ethyl)piperidine-1-carboxylate is unique due to the presence of the dichloropyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H25Cl2N3O3

Molecular Weight

390.3 g/mol

IUPAC Name

tert-butyl 2-[2-[(2,4-dichloropyrimidin-5-yl)methoxy]ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25Cl2N3O3/c1-17(2,3)25-16(23)22-8-5-4-6-13(22)7-9-24-11-12-10-20-15(19)21-14(12)18/h10,13H,4-9,11H2,1-3H3

InChI Key

LEJVFTDWAKZJQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCOCC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.